LogP Differential: Intermediate Lipophilicity Balances Passive Permeability and Aqueous Solubility in Downstream Lead Series
The target compound exhibits a computed LogP of 1.53 , which is strategically intermediate between the non-fluorinated 3-bromo analog (LogP 1.42) and the 6-fluoro-3-iodo analog (LogP 1.79) , while being substantially higher than the non-brominated 6-fluoro analog (LogP 0.76) . This places the compound within the optimal LogP window of 1–3 typically sought for oral bioavailability in drug discovery programs, whereas the non-brominated analog (LogP 0.76) may confer insufficient membrane permeability and the iodo analog (LogP 1.79) trends toward higher lipophilicity that may compromise aqueous solubility.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.53 |
| Comparator Or Baseline | 3-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 23612-36-4): LogP = 1.42; 6-Fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1082041-03-9): LogP = 0.76; 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-60-9): LogP = 1.79 |
| Quantified Difference | Target LogP exceeds non-brominated analog by +0.77 log units (101% increase); target LogP lower than iodo analog by −0.26 log units |
| Conditions | Computed LogP values sourced from Chemsrc database using standardized calculation methodology |
Why This Matters
Lipophilicity directly influences passive membrane permeability, aqueous solubility, and metabolic stability; procurement of the 3-bromo-6-fluoro substitution pattern provides a predictable LogP starting point for lead optimization that neither the mono-halogenated nor iodo-substituted analogs can replicate.
